Brofaromine Brofaromine Brofaromine is a monoamine oxidase (MAO) inhibitor with IC50 of 0.2 μM for MAO-A.
Brand Name: Vulcanchem
CAS No.: 63638-91-5
VCID: VC0007184
InChI: InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3
SMILES: COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol

Brofaromine

CAS No.: 63638-91-5

Cat. No.: VC0007184

Molecular Formula: C14H16BrNO2

Molecular Weight: 310.19 g/mol

* For research use only. Not for human or veterinary use.

Brofaromine - 63638-91-5

CAS No. 63638-91-5
Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
IUPAC Name 4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine
Standard InChI InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3
Standard InChI Key WZXHSWVDAYOFPE-UHFFFAOYSA-N
SMILES COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br
Canonical SMILES COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br

Chemical Structure and Physicochemical Properties

Brofaromine, systematically named 4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine, features a molecular weight of 326.19 g/mol. Its structure integrates a benzofuran ring system substituted with bromine at position 7 and methoxy at position 5, linked to a piperidine moiety. The SMILES notation COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br and InChIKey WZXHSWVDAYOFPE-UHFFFAOYSA-N provide precise descriptors for its stereochemical configuration .

Predicted Collision Cross Section (CCS) values, critical for mass spectrometry identification, vary by adduct:

Adductm/zCCS (Ų)
[M+H]+310.04372165.1
[M+Na]+332.02566169.1
[M-H]-308.02916168.1

These physicochemical properties underpin brofaromine’s pharmacokinetic behavior, influencing its absorption and distribution .

Pharmacological Mechanism of Action

Monoamine Oxidase-A Inhibition

Brofaromine acts as a tight-binding, reversible inhibitor of MAO-A (Ki ≈ 0.2 nM), preferentially targeting the A isoform over MAO-B. This selectivity prevents the degradation of serotonin, norepinephrine, and dopamine, elevating synaptic monoamine levels without affecting tyramine metabolism significantly . Unlike irreversible MAOIs (e.g., phenelzine), brofaromine’s reversibility mitigates the “cheese reaction,” allowing dietary tyramine consumption without hypertensive crises .

Serotonin Reuptake Inhibition

In addition to MAO-A inhibition, brofaromine inhibits serotonin reuptake (IC₅₀ = 25 nM), augmenting extracellular 5-HT concentrations. This dual action synergistically enhances serotonergic transmission, addressing both enzymatic degradation and presynaptic reuptake mechanisms . Radioligand binding assays confirm minimal affinity for α₁/α₂-adrenergic, 5-HT₁/2/3, cholinergic, or histaminergic receptors, reducing off-target side effects .

Preclinical and Clinical Efficacy

Animal Models

In rodent studies, brofaromine reversed reserpine-induced ptosis and tetrabenazine-induced sedation, classic indicators of MAO inhibition. It also suppressed rapid eye movement (REM) sleep in cats, correlating with antidepressant efficacy . A rat social conflict test demonstrated dose-dependent reductions in submissive behavior, mirroring clinical antidepressant effects .

Human Clinical Trials

A Canadian multicenter trial (n = 220) compared brofaromine (150 mg/day) to placebo over six weeks. Brofaromine outperformed placebo on the Hamilton Depression Scale (HAM-D) Bech subscale (p < 0.01), total HAM-D (minus sleep items, p < 0.05), and Beck Self-Rating Scale (p < 0.01). Notably, 58–66% of patients achieved ≥50% HAM-D reduction, matching imipramine’s efficacy .

Table 1: Comparative Efficacy in Major Depression

DrugHAM-D Reduction ≥50%Tyramine RiskAnticholinergic Effects
Brofaromine58–66%LowMild
Imipramine60–65%NoneSevere
Phenelzine55–60%HighModerate

Brofaromine also showed equivalence to tranylcypromine in treatment-resistant cohorts (n = 39), with 52% response rates versus 48% for tranylcypromine .

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